

Spectroscopic Profile of 3-Methoxy-2,2-dimethylpropan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methoxy-2,2-dimethylpropan-1-ol

Cat. No.: B1267064

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **3-Methoxy-2,2-dimethylpropan-1-ol**, a compound of interest in synthetic and medicinal chemistry. Due to a lack of publicly available experimental spectra, this document focuses on predicted data and established methodologies for spectroscopic analysis. The information herein serves as a foundational resource for the characterization and quality control of this molecule.

Spectroscopic Data Summary

The following tables summarize the predicted key spectroscopic data for **3-Methoxy-2,2-dimethylpropan-1-ol**. It is important to note that these are computationally derived values and may differ from experimental results.

Table 1: Predicted ^1H NMR Spectroscopic Data (CDCl_3 , 400 MHz)

| Assignment | Predicted Chemical Shift (δ , ppm) | Predicted Multiplicity | Integration |
|------------------------------------|--|------------------------|-------------|
| (CH ₃) ₂ C- | ~ 0.9 - 1.0 | s | 6H |
| -CH ₂ -O- | ~ 3.2 - 3.3 | s | 2H |
| -O-CH ₃ | ~ 3.3 - 3.4 | s | 3H |
| -CH ₂ -OH | ~ 3.4 - 3.5 | d | 2H |
| -OH | Variable | br s | 1H |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Assignment | Predicted Chemical Shift (δ , ppm) |
|-------------------------------------|--|
| (CH ₃) ₂ C- | ~ 22 - 24 |
| -C(CH ₃) ₂ - | ~ 36 - 38 |
| -O-CH ₃ | ~ 59 - 61 |
| -CH ₂ -OH | ~ 70 - 72 |
| -CH ₂ -O- | ~ 80 - 82 |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Characteristic Absorption Range (cm ⁻¹) |
|-----------------------|---|
| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |
| C-H Stretch (Alkyl) | 2850 - 3000 |
| C-O Stretch (Alcohol) | 1000 - 1260 |
| C-O Stretch (Ether) | 1070 - 1150 |

Table 4: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |
|---------------------|---------------|
| [M+H] ⁺ | 119.1067 |
| [M+Na] ⁺ | 141.0886 |
| [M-H] ⁻ | 117.0921 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of **3-Methoxy-2,2-dimethylpropan-1-ol** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H NMR spectrum.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Integrate the signals to determine the relative number of protons for each resonance.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

- Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
- A larger number of scans is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: As **3-Methoxy-2,2-dimethylpropan-1-ol** is expected to be a liquid at room temperature, the spectrum can be obtained neat (without a solvent). A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Utilize a Fourier-transform infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Place the sample on the plates and acquire the sample spectrum.
 - The instrument measures the absorption of infrared radiation at different wavenumbers.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The x-axis represents wavenumber (cm^{-1}) and the y-axis represents transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

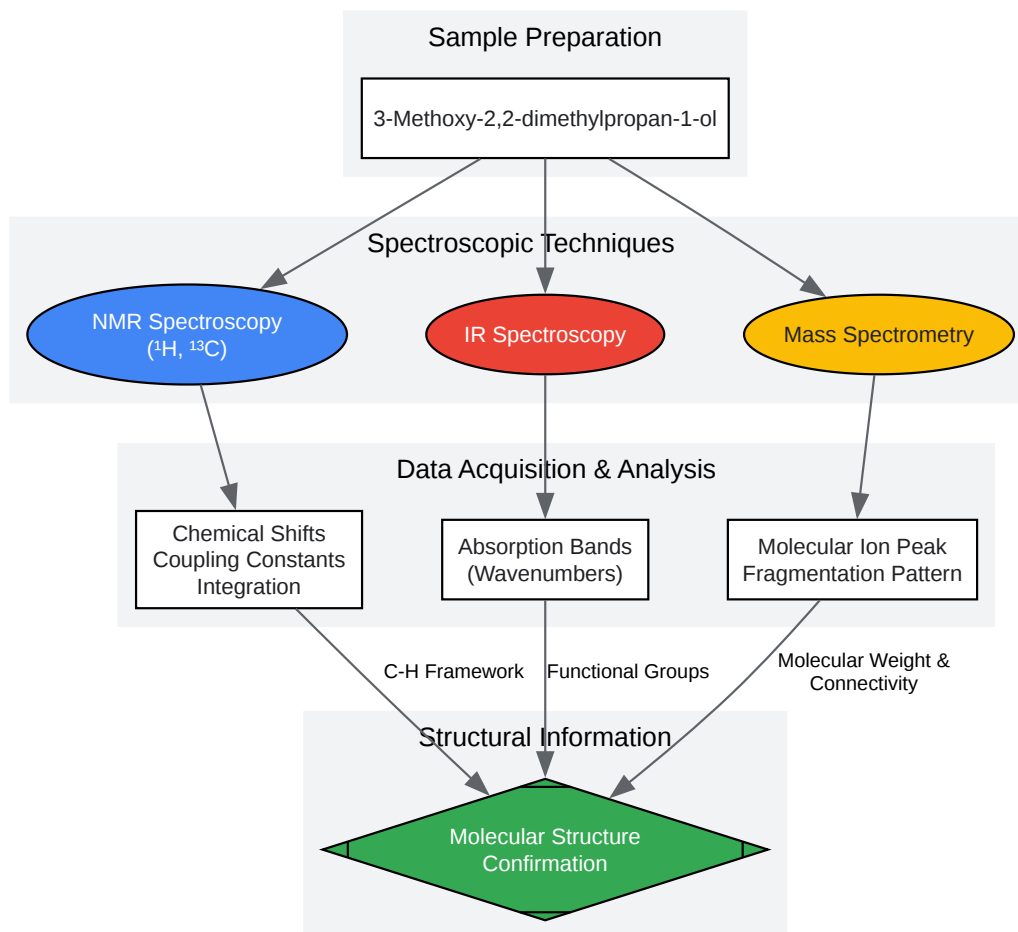
Methodology:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC-MS).
- **Ionization:** Ionize the sample using an appropriate method. Electron ionization (EI) is a common technique that bombards the sample with high-energy electrons, causing fragmentation. Electrospray ionization (ESI) is a softer ionization technique that often leaves the molecular ion intact.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z .
- **Data Analysis:** The molecular ion peak ($[M]^+$ or adducts like $[M+H]^+$) is identified to determine the molecular weight. The fragmentation pattern provides information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **3-Methoxy-2,2-dimethylpropan-1-ol**.

Spectroscopic Analysis of 3-Methoxy-2,2-dimethylpropan-1-ol



[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic characterization of an organic molecule.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Methoxy-2,2-dimethylpropan-1-ol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1267064#3-methoxy-2-2-dimethylpropan-1-ol-spectroscopic-data\]](https://www.benchchem.com/product/b1267064#3-methoxy-2-2-dimethylpropan-1-ol-spectroscopic-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com